molecular formula C20H19ClN4O3 B2682975 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide CAS No. 1351651-38-1

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Cat. No. B2682975
CAS RN: 1351651-38-1
M. Wt: 398.85
InChI Key: HHVFJZIGSWVMGE-UHFFFAOYSA-N
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Description

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide has been synthesized as part of broader research into heterocyclic compounds that exhibit various biological activities. The synthesis involves reactions that yield novel heterocyclic structures, which are characterized by a combination of elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR. Such compounds are of interest due to their potential biological activities and their role in developing new pharmacologically active agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitumor Activities

Research into similar compounds has shown antimicrobial and antitumor activities. For instance, derivatives synthesized from related chemical structures have been screened for their cytotoxic activity against various cancer cell lines and evaluated for antimicrobial efficacy. This highlights the potential of such compounds in the development of new treatments for infectious diseases and cancer. The findings suggest a promising avenue for the development of novel antimicrobial and anticancer therapies (Bekircan, Ülker, & Menteşe, 2015).

Enzyme Inhibition

Other studies have focused on the synthesis of similar compounds to investigate their potential as enzyme inhibitors, specifically targeting enzymes like lipase and α-glucosidase. Such enzyme inhibitors are valuable in treating conditions like obesity and diabetes, respectively. The specific activities of these compounds as enzyme inhibitors highlight their potential application in therapeutic treatments and the broader implications for drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Antagonism

Further research includes the design and synthesis of derivatives for their potential role as receptor antagonists. This is particularly relevant in the context of serotonin receptors, where such compounds have shown promise as potent antagonists. The implications for treating conditions like nausea and vomiting, often associated with chemotherapy and surgery, are significant, offering a pathway to more effective treatments (Kuroita, Sakamori, & Kawakita, 1996).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-27-17-7-5-13(6-8-17)10-22-20(26)25-11-15(12-25)19-23-18(24-28-19)14-3-2-4-16(21)9-14/h2-9,15H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFJZIGSWVMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

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